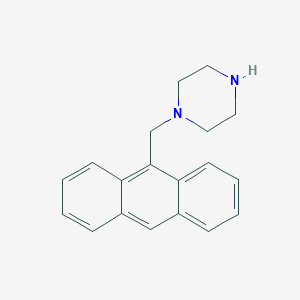

Piperazine, 1-(9-anthracenylmethyl)-

Description

The exact mass of the compound Piperazine, 1-(9-anthracenylmethyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Piperazine, 1-(9-anthracenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-(9-anthracenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(anthracen-9-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2/c1-3-7-17-15(5-1)13-16-6-2-4-8-18(16)19(17)14-21-11-9-20-10-12-21/h1-8,13,20H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMAHPANTKOFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578088 | |

| Record name | 1-[(Anthracen-9-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126257-22-5 | |

| Record name | 1-[(Anthracen-9-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Anthrcen-9-ylmethyl)piperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EVU537JKU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis of Piperazine, 1 9 Anthracenylmethyl

Historical Evolution of Synthetic Pathways to Anthracene-Piperazine Derivatives

The development of synthetic routes to anthracene-piperazine derivatives has been driven by the broader interest in piperazine-containing compounds, which are recognized as "privileged structures" in medicinal chemistry due to their frequent occurrence in biologically active molecules. rsc.org Historically, the synthesis of N-substituted piperazines has relied on well-established reactions such as N-alkylation, N-arylation, and reductive amination. The functionalization of the piperazine (B1678402) ring with an anthracenylmethyl group represents a specific application of these general strategies, tailored to introduce the unique photophysical properties of the anthracene (B1667546) core. Early methods likely paralleled the development of synthetic routes for other N-alkylated piperazines, with a focus on direct alkylation of the piperazine nitrogen with a suitable anthracenylmethyl electrophile.

Established Synthetic Routes for Piperazine, 1-(9-anthracenylmethyl)-

The primary and most direct method for the synthesis of Piperazine, 1-(9-anthracenylmethyl)- involves the nucleophilic substitution reaction between piperazine and a 9-anthracenylmethyl halide.

Nucleophilic Substitution Reactions in Piperazine Functionalization

The core of the synthesis lies in the nucleophilic character of the secondary amine in the piperazine ring, which readily attacks electrophilic carbon centers. In the context of preparing Piperazine, 1-(9-anthracenylmethyl)-, the key reaction is the N-alkylation of piperazine with a 9-substituted methylanthracene, most commonly 9-(chloromethyl)anthracene (B151802) or 9-(bromomethyl)anthracene.

A typical laboratory-scale synthesis involves the reaction of piperazine with 9-(chloromethyl)anthracene. The reaction is generally carried out in an organic solvent, such as dichloromethane (B109758), in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Table 1: Reagents and Conditions for Nucleophilic Substitution

| Reagent | Role | Typical Solvent | Typical Base | Reaction Conditions |

| Piperazine | Nucleophile | Dichloromethane | Sodium Hydroxide | Reflux |

| 9-(Chloromethyl)anthracene | Electrophile | Dichloromethane | Sodium Hydroxide | Reflux |

Amination Strategies for Anthracene Derivatives

From the perspective of the anthracene moiety, the synthesis can be viewed as an amination reaction. The 9-position of anthracene is susceptible to the introduction of various functional groups. The preparation of the key intermediate, 9-(chloromethyl)anthracene, is a critical step. This is often achieved through the chloromethylation of anthracene, a reaction that introduces the reactive chloromethyl group onto the anthracene ring system. Once 9-(chloromethyl)anthracene is obtained, its subsequent reaction with piperazine proceeds as a standard amination of an alkyl halide.

Multi-Step Synthesis Approaches and Intermediate Derivatization

While the direct alkylation of piperazine is the most straightforward approach, multi-step syntheses can also be envisioned, particularly for creating more complex derivatives. For instance, one could start with the synthesis of 9-anthracenemethanol, which can then be converted to the corresponding halide or sulfonate ester to create a more reactive electrophile for the subsequent reaction with piperazine.

An alternative multi-step approach involves first synthesizing 9-anthracene methyl acetonitrile (B52724) from acetonitrile and an anthracycline using a base like sodium hydroxide. chembk.com This intermediate is then reacted with piperazine under heating and nitrogen protection to yield the final product. chembk.com

Optimization of Reaction Conditions and Isolation Procedures

The efficiency of the synthesis of Piperazine, 1-(9-anthracenylmethyl)- can be influenced by several factors. The choice of solvent, base, and reaction temperature can impact the reaction rate and yield. For instance, using a higher boiling point solvent might allow for higher reaction temperatures, potentially reducing the reaction time. The stoichiometry of the reactants is also crucial; using an excess of piperazine can help to minimize the formation of the disubstituted product, 1,4-bis(9-anthracenylmethyl)piperazine.

Optimization studies for similar piperazine syntheses have explored various conditions. For example, the use of different solvents and varying the amount of piperazine at room temperature, with or without sonication, has been investigated to improve efficiency. researchgate.net

Following the reaction, the isolation and purification of Piperazine, 1-(9-anthracenylmethyl)- is typically achieved through standard laboratory techniques. The reaction mixture is often subjected to an aqueous work-up to remove the base and any water-soluble byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure compound. Crystallization can also be employed as a final purification step. chembk.com

Scalable Synthetic Protocols and Process Chemistry Considerations

For the production of larger quantities of Piperazine, 1-(9-anthracenylmethyl)-, process chemistry considerations become important. Key aspects include the cost and availability of starting materials, the safety of the reaction conditions, the efficiency of the process, and the ease of purification.

The direct nucleophilic substitution reaction is generally amenable to scale-up. However, factors such as heat transfer in large reaction vessels and the handling of potentially hazardous reagents and solvents need to be carefully managed. The choice of a less hazardous solvent and a more cost-effective base would be important considerations for a scalable process.

The development of more eco-friendly and cost-effective syntheses is an ongoing area of research in organic chemistry. For instance, using piperazine itself as the solvent has been shown to be an effective and more environmentally friendly approach for the synthesis of some arylpiperazines. organic-chemistry.org While not specifically reported for Piperazine, 1-(9-anthracenylmethyl)-, such strategies could potentially be adapted.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of Piperazine, 1-(9-anthracenylmethyl)- aims to reduce the environmental impact of the manufacturing process. This involves a critical evaluation of the traditional synthetic routes and the exploration of more sustainable alternatives. Key areas of focus include improving atom economy, utilizing safer solvents, and minimizing waste generation.

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The calculation for the percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of Piperazine, 1-(9-anthracenylmethyl)- from piperazine and 9-anthracenylmethyl chloride, the reaction is as follows:

C₄H₁₀N₂ (Piperazine) + C₁₅H₁₁Cl (9-Anthracenylmethyl chloride) → C₁₉H₂₀N₂ (Piperazine, 1-(9-anthracenylmethyl)-) + HCl

The molecular weights of the reactants and the desired product are crucial for this calculation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Piperazine | C₄H₁₀N₂ | 86.14 |

| 9-Anthracenylmethyl chloride | C₁₅H₁₁Cl | 226.70 |

| Piperazine, 1-(9-anthracenylmethyl)- | C₁₉H₂₀N₂ | 276.38 |

Based on these values, the atom economy can be calculated:

% Atom Economy = (276.38 / (86.14 + 226.70)) x 100 ≈ 88.0%

While this demonstrates a relatively high atom economy, it is not 100% due to the formation of hydrochloric acid as a byproduct. From a green chemistry perspective, reactions with higher atom economy, such as addition reactions where all reactant atoms are incorporated into the final product, are preferred over substitution reactions.

Solvent and Reagent Considerations

The choice of solvents and reagents significantly influences the environmental footprint of a synthesis.

Solvents: The use of chlorinated solvents like dichloromethane is a point of concern from a green chemistry standpoint due to their potential environmental and health hazards. Exploring the use of greener solvents, such as water, ethanol, or supercritical fluids, could substantially improve the sustainability of the synthesis. The ideal green solvent would be non-toxic, readily available, recyclable, and have a low environmental impact.

Process Optimization

Further application of green chemistry principles could involve optimizing the reaction conditions to reduce energy consumption and waste. This could include:

Reaction Conditions: Investigating lower reaction temperatures, shorter reaction times, and the potential for one-pot syntheses are all avenues that align with the principles of green chemistry. These modifications can lead to reduced energy consumption and a more streamlined, efficient process.

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Piperazine (B1678402), 1-(9-anthracenylmethyl)- in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete assignment of all proton and carbon resonances can be achieved, confirming the connectivity of the anthracenylmethyl and piperazine moieties.

The ¹H NMR spectrum of Piperazine, 1-(9-anthracenylmethyl)- would provide crucial information about the chemical environment of each proton. The aromatic protons of the anthracene (B1667546) ring are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, with characteristic coupling patterns (doublets, triplets, or multiplets) arising from spin-spin interactions with neighboring protons. The benzylic protons of the methylene (B1212753) bridge connecting the anthracene and piperazine rings would likely appear as a singlet in the range of 3.5-4.5 ppm. The protons on the piperazine ring would exhibit signals in the aliphatic region, generally between 2.5 and 3.5 ppm, often as complex multiplets due to their conformational dynamics.

Table 1: Predicted ¹H NMR Spectral Data for Piperazine, 1-(9-anthracenylmethyl)- (Note: This is a hypothetical data table based on typical chemical shifts for similar structures, as specific experimental data is not available in the reviewed literature.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 2H | Anthracene-H |

| ~8.0 | d | 2H | Anthracene-H |

| ~7.5 | m | 4H | Anthracene-H |

| ~7.4 | s | 1H | Anthracene-H10 |

| ~4.0 | s | 2H | -CH₂- (Benzylic) |

| ~2.8 | t | 4H | Piperazine-H |

| ~2.6 | t | 4H | Piperazine-H |

| ~1.9 | s | 1H | -NH (Piperazine) |

d = doublet, t = triplet, m = multiplet, s = singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the anthracene moiety are expected to appear in the range of 120-135 ppm. The benzylic carbon would resonate around 55-65 ppm, while the piperazine carbons would be found further upfield, typically between 45 and 55 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Piperazine, 1-(9-anthracenylmethyl)- (Note: This is a hypothetical data table based on typical chemical shifts for similar structures, as specific experimental data is not available in the reviewed literature.)

| Chemical Shift (δ, ppm) | Assignment |

| ~131.5 | Anthracene Quaternary C |

| ~129.0 | Anthracene CH |

| ~127.5 | Anthracene CH |

| ~126.3 | Anthracene CH |

| ~125.1 | Anthracene CH |

| ~124.9 | Anthracene CH |

| ~58.0 | -CH₂- (Benzylic) |

| ~54.0 | Piperazine CH₂ |

| ~46.0 | Piperazine CH₂ |

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the anthracene and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the anthracenylmethyl group and the piperazine ring, as well as for assigning quaternary carbon atoms in the anthracene moiety.

Advanced Mass Spectrometry Techniques for Molecular Integrity and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of Piperazine, 1-(9-anthracenylmethyl)-, which is C₁₉H₂₀N₂. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the molecular formula with high confidence.

Table 3: Predicted High-Resolution Mass Spectrometry Data for Piperazine, 1-(9-anthracenylmethyl)- (Note: This is a hypothetical data table as specific experimental data is not available in the reviewed literature.)

| Ion | Calculated Exact Mass (m/z) |

| [C₁₉H₂₁N₂]⁺ ([M+H]⁺) | 277.1705 |

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure and connectivity.

For Piperazine, 1-(9-anthracenylmethyl)-, the most likely fragmentation pathways would involve the cleavage of the bonds within the piperazine ring and the bond connecting the methylene bridge to the piperazine nitrogen. A prominent fragment would be the anthracenylmethyl cation (m/z 191), resulting from the cleavage of the C-N bond between the methylene group and the piperazine ring. Other characteristic fragments would arise from the breakdown of the piperazine ring itself.

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of Piperazine, 1-(9-anthracenylmethyl)- (Note: This is a hypothetical data table based on common fragmentation patterns of similar compounds, as specific experimental data is not available in the reviewed literature.)

| Fragment Ion (m/z) | Proposed Structure/Origin |

| 191 | [C₁₅H₁₁]⁺ (Anthracenylmethyl cation) |

| 86 | [C₄H₁₀N₂]⁺ (Piperazine radical cation) |

| 56 | [C₃H₆N]⁺ (Fragment from piperazine ring cleavage) |

Electronic Absorption and Emission Spectroscopy of Piperazine, 1-(9-anthracenylmethyl)-

The electronic spectroscopic properties of Piperazine, 1-(9-anthracenylmethyl)- are primarily dictated by the anthracene moiety, a polycyclic aromatic hydrocarbon known for its characteristic UV absorption and strong fluorescence. The piperazine group, while not contributing directly to the fluorescence, can influence the photophysical properties through electronic interactions.

UV-Visible Spectrophotometric Analysis of Electronic Transitions

The UV-Visible absorption spectrum of Piperazine, 1-(9-anthracenylmethyl)- is characterized by multiple absorption bands in the ultraviolet region, which are typical for the anthracene chromophore. These bands arise from π → π* electronic transitions within the fused aromatic ring system. The spectrum typically displays a series of well-defined vibronic bands, a hallmark of the rigid anthracene structure.

Table 1: Representative UV-Visible Absorption Data for Anthracene Derivatives

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|

| Cyclohexane | ~357, 375, 395 | Data not available | General Anthracene Spectra |

| Ethanol | ~358, 376, 396 | Data not available | General Anthracene Spectra |

Note: This table is illustrative and based on general data for anthracene derivatives. Specific experimental values for Piperazine, 1-(9-anthracenylmethyl)- are needed for a precise characterization.

Fluorescence Spectroscopy: Quantum Yield Determination and Lifetime Measurements

Piperazine, 1-(9-anthracenylmethyl)- is known to be a fluorescent compound, a property conferred by the anthracenylmethyl group. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum, exhibiting a similar vibronic structure.

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is a critical parameter for fluorescent probes. While a specific quantum yield for Piperazine, 1-(9-anthracenylmethyl)- has not been reported in the available literature, the parent anthracene molecule has a quantum yield of approximately 0.27 in ethanol. The substitution on the anthracene ring can significantly influence the quantum yield. For some 9,10-disubstituted anthracene derivatives, quantum yields can be significantly higher uq.edu.au.

The fluorescence lifetime (τ) is another important characteristic, representing the average time the molecule spends in the excited state before returning to the ground state. For many anthracene derivatives, fluorescence lifetimes are typically in the nanosecond range. For example, some new soluble anthracene derivatives have shown natural radiative lifetimes in the range of 2.5-4.4 ns uq.edu.au.

Table 2: Illustrative Fluorescence Data for Anthracene Derivatives

| Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) |

|---|---|---|---|---|

| Ethanol | ~375 | ~380, 401, 424 | ~0.27 (Anthracene) | ~4.1 (Anthracene) |

| Cyclohexane | ~375 | ~379, 399, 422 | Data not available | Data not available |

Note: This table provides general data for anthracene and its derivatives as a reference. Specific experimental measurements for Piperazine, 1-(9-anthracenylmethyl)- are required for accurate characterization.

Studies on Solvatochromic and Fluorosolvatochromic Effects

Solvatochromism, the change in the position of absorption or emission spectral bands with a change in solvent polarity, can provide valuable information about the electronic structure of a molecule in its ground and excited states. Fluorosolvatochromism refers specifically to the solvent-dependent shifts in fluorescence spectra.

For Piperazine, 1-(9-anthracenylmethyl)-, the non-polar anthracene moiety is the primary chromophore. In many simple anthracene derivatives, the solvatochromic shifts are relatively small due to the non-polar nature of the hydrocarbon core. However, the presence of the piperazine substituent, which contains nitrogen atoms with lone pairs of electrons, could introduce some degree of solvent sensitivity, particularly in polar or hydrogen-bonding solvents. Detailed experimental studies in a range of solvents with varying polarities would be necessary to quantify the solvatochromic and fluorosolvatochromic effects for this specific compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and providing insights into its molecular structure.

The FTIR and Raman spectra of Piperazine, 1-(9-anthracenylmethyl)- would be expected to show characteristic bands for both the anthracene and piperazine moieties.

Anthracene Moiety:

Aromatic C-H stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.

Piperazine Moiety:

N-H stretching: A secondary amine, such as the piperazine in this compound, would typically show a weak to medium absorption band in the 3500-3300 cm⁻¹ region.

C-H stretching: The aliphatic C-H stretching vibrations of the methylene groups in the piperazine ring are expected in the 3000-2800 cm⁻¹ range.

C-N stretching: These vibrations typically appear in the 1250-1020 cm⁻¹ region.

N-H bending: Bending vibrations of the N-H group can be observed around 1650-1500 cm⁻¹.

Methylene Bridge (-CH₂-):

C-H stretching: Asymmetric and symmetric stretching vibrations of the methylene group connecting the anthracene and piperazine rings would also appear in the 3000-2800 cm⁻¹ region.

While specific experimental IR and Raman spectra for Piperazine, 1-(9-anthracenylmethyl)- are not available in the public domain, the analysis of the spectra of its constituent parts, anthracene and piperazine, provides a strong basis for predicting the key vibrational modes. For instance, the FTIR spectrum of piperazine shows characteristic bands for N-H and C-H stretching and bending vibrations. Similarly, the Raman spectrum of a related anthracene derivative, (E)-4-((anthracen-9-ylmethylene)amino)-N-carbamimidoylbenzene sulfonamide, has been analyzed and its vibrational wavenumbers calculated nih.gov. A comprehensive experimental investigation would be required to definitively assign the vibrational bands for Piperazine, 1-(9-anthracenylmethyl)-.

Table 3: Predicted Key Vibrational Modes for Piperazine, 1-(9-anthracenylmethyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Anthracene | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1400 | |

| Piperazine | N-H Stretch | 3500 - 3300 |

| Aliphatic C-H Stretch | 3000 - 2800 | |

| C-N Stretch | 1250 - 1020 |

Theoretical and Computational Chemistry Investigations of Piperazine, 1 9 Anthracenylmethyl

Quantum Chemical Calculations of Electronic and Geometric Structures

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and geometric properties of a molecule. These computational methods solve the Schrödinger equation, or its approximations, to provide insights into molecular orbitals, electron density, and energy states.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Piperazine (B1678402), 1-(9-anthracenylmethyl)-, a DFT study would calculate its optimized geometric structure in the ground state. This would involve determining the most stable arrangement of its atoms in three-dimensional space, providing precise bond lengths, bond angles, and dihedral angles. The results of such a calculation would typically be presented in a table format, detailing these geometric parameters. Furthermore, DFT calculations would yield the total electronic energy and the energies of the frontier molecular orbitals.

Time-Dependent DFT (TD-DFT) for Excited State Characterization

To understand how the molecule interacts with light, Time-Dependent DFT (TD-DFT) is employed. This method is used to calculate the properties of a molecule in its excited states. A TD-DFT analysis of Piperazine, 1-(9-anthracenylmethyl)- would predict its electronic absorption spectrum, identifying the wavelengths of light it is likely to absorb. It would also characterize the nature of the electronic transitions, for instance, whether they are localized on the anthracene (B1667546) moiety or involve charge transfer between the anthracene and piperazine groups. The results would typically include a table of excitation energies, oscillator strengths, and the orbitals involved in each transition.

Molecular Orbitals and Electron Density Distribution Analysis

An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. For Piperazine, 1-(9-anthracenylmethyl)-, this analysis would reveal the distribution of electron density. It would be expected that the HOMO is largely localized on the electron-rich anthracene ring, while the LUMO might also be centered on this aromatic system. The energy gap between the HOMO and LUMO would provide an indication of the molecule's chemical stability and the energy required for electronic excitation. Visual representations of the HOMO and LUMO surfaces, as well as electron density maps, would be standard outputs of such a study.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. They provide a detailed view of the conformational flexibility and dynamics of a molecule over time.

Conformational Landscapes and Energy Minima

The connection between the piperazine ring and the bulky anthracenylmethyl group allows for considerable conformational freedom. MD simulations would explore the conformational landscape of the molecule, identifying the most stable, low-energy conformations. By plotting the potential energy as a function of key dihedral angles, a conformational energy map could be generated. This would highlight the energy barriers between different conformations and the probability of the molecule adopting specific shapes at a given temperature. The identification of global and local energy minima would be a primary goal of such an analysis.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govcmu.ac.th These models are pivotal in modern drug discovery and materials science, offering a predictive framework to design novel molecules with desired characteristics, thereby reducing the time and cost associated with experimental screening. For a molecule such as Piperazine, 1-(9-anthracenylmethyl)-, a QSAR/QSPR approach would systematically explore how modifications to its distinct structural features—the piperazine ring, the anthracenyl group, and the methylene (B1212753) linker—influence its biological or physical attributes.

The fundamental principle of QSAR/QSPR lies in the hypothesis that the activity or property of a chemical is a function of its molecular structure. The process of developing a robust QSAR/QSPR model involves several key steps: the compilation of a dataset of structurally related compounds with experimentally determined activities or properties, the calculation of molecular descriptors for each compound, the selection of relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power.

In the context of Piperazine, 1-(9-anthracenylmethyl)- and its analogs, a hypothetical QSAR study might investigate their potential as, for example, antihistaminic agents. Researchers would synthesize a series of derivatives, perhaps by substituting various positions on the anthracene ring or by modifying the piperazine moiety. The biological activity of these compounds would be determined through in vitro assays.

Detailed Research Findings

In a hypothetical QSAR study of Piperazine, 1-(9-anthracenylmethyl)- derivatives, a range of molecular descriptors would be calculated. These can be broadly categorized as:

0D descriptors: atom counts, molecular weight.

1D descriptors: constitutional descriptors (e.g., number of rotatable bonds), and counts of specific functional groups.

2D descriptors: topological indices that describe the connectivity of atoms.

3D descriptors: descriptors derived from the 3D coordinates of the atoms, such as molecular shape and volume.

Physicochemical descriptors: properties like the logarithm of the partition coefficient (logP), molar refractivity, and polarizability.

A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) or artificial neural networks (ANN), would then be used to generate a mathematical equation that links a selection of these descriptors to the observed biological activity. nih.gov

For example, a simplified, hypothetical QSAR equation might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(Steric_Descriptor)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of antagonist potency), logP represents the lipophilicity, LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor), and a steric descriptor quantifies the bulkiness of a particular substituent. The coefficients (β) would be determined by the regression analysis.

The predictive ability of the resulting model would be assessed using internal and external validation techniques. A high correlation coefficient (R²) and a low root mean square error (RMSE) would indicate a robust model capable of accurately predicting the activity of new, untested compounds. cmu.ac.th

Interactive Data Table: Hypothetical Descriptors for QSAR Analysis of Piperazine, 1-(9-anthracenylmethyl)- Analogs

The following interactive table illustrates the type of data that would be generated in a QSAR study of Piperazine, 1-(9-anthracenylmethyl)- and its hypothetical analogs. The table includes a selection of common molecular descriptors and a hypothetical biological activity value (pIC₅₀).

| Compound | Substituent (R) | Molecular Weight ( g/mol ) | LogP | LUMO (eV) | Steric Descriptor (ų) | pIC₅₀ |

| 1 | H (Parent Compound) | 276.38 | 3.8 | -1.25 | 150.2 | 6.5 |

| 2 | 2-Cl | 310.83 | 4.5 | -1.35 | 155.8 | 7.1 |

| 3 | 4-OCH₃ | 306.41 | 3.7 | -1.18 | 158.1 | 6.8 |

| 4 | 2-NO₂ | 321.38 | 3.6 | -1.50 | 157.5 | 7.5 |

| 5 | 4-F | 294.37 | 3.9 | -1.28 | 151.5 | 6.7 |

Interactive Data Table: Statistical Parameters of a Hypothetical QSAR Model

This table presents the kind of statistical parameters used to evaluate the quality of a QSAR model.

| Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.92 | Indicates a strong correlation between predicted and observed activities. |

| Q² (Cross-validated R²) | 0.85 | A measure of the model's predictive ability from internal validation. |

| RMSE (Root Mean Square Error) | 0.25 | The standard deviation of the prediction errors. |

| F-statistic | 55.6 | Indicates the statistical significance of the model. |

These tables serve as an illustration of the data-driven approach of QSAR/QSPR modeling. By analyzing the relationships between the descriptors and the activity, researchers could deduce, for instance, that electron-withdrawing substituents at a specific position on the anthracene ring and a certain range of lipophilicity enhance the biological activity. This knowledge would then guide the synthesis of more potent and selective compounds.

Chemical Reactivity, Functionalization, and Derivatization Strategies

Exploration of Electrophilic and Nucleophilic Reaction Pathways

The chemical nature of 1-(9-anthracenylmethyl)piperazine allows for both nucleophilic and electrophilic reactions.

The piperazine (B1678402) moiety contains two nitrogen atoms, rendering it nucleophilic. The secondary amine is particularly reactive and can engage in a variety of nucleophilic substitution and addition reactions. For instance, it readily reacts with electrophiles such as acyl halides or acid anhydrides to form amides ambeed.com. A key application of this nucleophilicity is its reaction with isocyanates to form stable, highly fluorescent urea (B33335) derivatives, a reaction that is specific and sensitive, forming the basis for analytical detection methods. Similarly, it can act as a nucleophile in reactions with other electrophilic compounds, such as activated pyridine (B92270) systems. researchgate.net Substituted aromatic alcohols can serve as nucleophiles in reactions with electrophilic compounds like epibromohydrins to generate precursors that subsequently react with a piperazine nucleophile. nih.gov

The anthracene (B1667546) moiety , a polycyclic aromatic hydrocarbon, can undergo electrophilic substitution reactions, although these are less common in the context of this molecule's typical applications. More prevalent is its susceptibility to oxidation. Strong oxidizing agents can convert the anthracene group into anthraquinone (B42736) derivatives, altering the compound's electronic and photophysical properties.

Functionalization of the Anthracene Moiety for Enhanced Properties

Modification of the anthracene core is a key strategy for tuning the compound's photophysical properties. While the parent compound has inherent fluorescence, functionalizing the aromatic ring system can enhance these characteristics. Introducing substituents onto the anthracene rings can alter the molecule's π-conjugated system. These modifications can lead to shifts in the absorption and emission spectra, changes in fluorescence quantum yield, and altered sensitivity to the chemical environment. rsc.org

For example, creating extended π-systems by coupling other aromatic groups to the anthracene core can red-shift the fluorescence emission, making it suitable for different applications. rsc.org This bottom-up molecular tuning allows for the development of fluorophores with tailored functions, such as chemosensors that respond to specific analytes like anions or protic acids. rsc.org

Derivatization of the Piperazine Nitrogen for Conjugation

The secondary amine of the piperazine ring is a prime site for derivatization, enabling the conjugation of 1-(9-anthracenylmethyl)piperazine to other molecules, including biomolecules. This property is widely exploited in analytical chemistry and bio-conjugation.

A primary application is its use as a fluorescent labeling agent. esschemco.com For example, it is used to derivatize peptides at their C-terminal carboxyl groups. This is typically achieved using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in conjunction with an activator such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov This process attaches the fluorescent anthracenylmethyl-piperazine tag to the peptide, facilitating highly sensitive detection in techniques like matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). nih.gov

Furthermore, piperazine can be derivatized with other reagents to enhance its detectability in analytical systems. Reagents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride (DNS-CL) react with the piperazine nitrogen to form stable derivatives with strong UV absorbance or fluorescence, allowing for trace-level detection using standard HPLC instrumentation. researchgate.net

| Derivatization Target | Reagent(s) | Coupling Chemistry | Application |

| Isocyanates | 1-(9-anthracenylmethyl)piperazine | Nucleophilic addition | Fluorescent detection of isocyanates esschemco.com |

| Peptide Carboxyl Groups | EDC, HOAt | Amide bond formation | Peptide labeling for mass spectrometry nih.gov |

| Piperazine (for analysis) | NBD-Cl, Dansyl Chloride | Nucleophilic substitution | Creation of UV-active/fluorescent derivatives for HPLC researchgate.net |

Photoinduced Reactions and Photophysical Stability Studies

The anthracene moiety is photoactive and can undergo characteristic photoinduced reactions. The most notable of these is a [4+4] photocycloaddition reaction upon exposure to UV light. mdpi.com This reaction causes two anthracene molecules to dimerize, forming a new bond between their central rings. This dimerization disrupts the extensive π-conjugation of the anthracene system, resulting in the loss of its characteristic fluorescence. mdpi.com This photodimerization is a key factor limiting the photostability of anthracene-based fluorophores.

Studies have shown that the photostability of anthracene derivatives can be significantly enhanced through supramolecular strategies. Encapsulating the molecule within a larger host structure can physically restrict the conformational changes required for dimerization, thereby increasing its resistance to photobleaching. researchgate.net Furthermore, the photophysical behavior can be harnessed in specifically designed systems. In certain anthracene-dyads, irradiation at specific wavelengths (e.g., 370 nm) is used to trigger a desired activity, such as antimicrobial action. nih.govnih.gov

Supramolecular Interactions and Self-Assembly Tendencies

The large, planar, and electron-rich surface of the anthracene group makes it highly susceptible to non-covalent interactions, particularly π-π stacking. This tendency drives the formation of ordered, self-assembled structures in solution and in the solid state. These supramolecular interactions are critical in various contexts, from crystal engineering to the formation of functional materials.

Research on related amphiphilic anthracene trimers has demonstrated their ability to undergo atroposelective self-assembly into complex structures like molecular capsules in aqueous environments. nih.gov These assemblies can create well-defined cavities capable of encapsulating guest molecules, leading to applications in host-guest chemistry and charge-transfer systems. nih.gov The interaction of piperazine-anthracene derivatives with biological macromolecules, such as the serum protein bovine serum albumin (BSA), is another manifestation of supramolecular interactions, influencing the compound's bioavailability and pharmacokinetic behavior in biological systems. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography stands as a cornerstone for the analysis of piperazine (B1678402) derivatives, offering powerful separation capabilities essential for assessing the purity of "Piperazine, 1-(9-anthracenylmethyl)-" and analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of piperazine derivatives. researchgate.net The development of a robust HPLC method for "Piperazine, 1-(9-anthracenylmethyl)-" involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation from impurities. Due to the presence of the anthracene (B1667546) group, a strong chromophore, UV detection is highly suitable. Methods for related compounds often utilize reversed-phase columns (e.g., C18) with a mobile phase consisting of an acetonitrile (B52724) and water or buffer mixture. helixchrom.comresearchgate.net For piperazine compounds that lack a strong chromophore, a derivatization step, for instance with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), can be employed to form a UV-active derivative, allowing for detection at lower levels. jocpr.comscholarscentral.comjocpr.com

Method validation is a critical step to ensure the reliability of the analytical data. researchgate.net This process typically involves assessing several key parameters:

Linearity: Establishing a concentration range over which the detector response is directly proportional to the analyte concentration. eurasianjournals.com

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies in a spiked matrix. jocpr.comresearchgate.net

Precision: Measuring the degree of scatter among a series of measurements, evaluated at different levels (repeatability, intermediate precision). researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netjocpr.comresearchgate.net

Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as flow rate or column temperature. jocpr.com

Interactive Table: Example of a Validated HPLC Method for a Piperazine Derivative A representative table based on typical parameters for piperazine derivatives.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6x250 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v) | eurasianjournals.com |

| Flow Rate | 1.0 mL/min | jocpr.com |

| Detection | UV at 254 nm (due to anthracene moiety) | General Knowledge |

| Column Temperature | 35°C | jocpr.com |

| Linearity Range | 1 - 100 µg/mL | eurasianjournals.com |

| LOD | ~0.4 µg/kg (method dependent) | researchgate.net |

| LOQ | ~1.0 µg/kg (method dependent) | researchgate.net |

| Accuracy (% Recovery) | 98 - 102% | jocpr.com |

| Precision (%RSD) | < 2.0% | jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful hyphenated technique for identifying and quantifying volatile and semi-volatile compounds. unodc.org It is particularly useful for detecting potential byproducts from the synthesis of "Piperazine, 1-(9-anthracenylmethyl)-". The synthesis would likely involve reacting piperazine with a 9-anthracenylmethyl halide. Potential volatile byproducts could include unreacted starting materials, residual solvents, or side-products from elimination reactions.

GC separates the components of the mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer fragments the eluted components and separates the fragments based on their mass-to-charge (m/z) ratio, providing a unique "fingerprint" for identification. researchgate.net GC-MS methods for piperazine derivatives often use a non-polar or medium-polarity capillary column, such as one with a 5% phenyl/95% methyl silicone phase. unodc.orgauburn.edu

Interactive Table: Potential Volatile Byproducts in the Synthesis of Piperazine, 1-(9-anthracenylmethyl)- and their GC-MS Analysis

| Potential Byproduct | Reason for Presence | Expected Key Mass Fragments (m/z) |

|---|---|---|

| Piperazine | Unreacted starting material | 86 (M+), 56, 44 |

| 9-(Chloromethyl)anthracene (B151802) | Unreacted starting material | 226 (M+), 191 (M-Cl), 189 |

| Toluene | Common reaction solvent | 92, 91, 65 |

| Triethylamine | Commonly used as a base | 101, 100, 86, 58 |

Capillary Electrophoresis for High-Efficiency Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. colby.edu Its advantages include high efficiency, short analysis times, and minimal consumption of samples and reagents. nih.govnih.gov For a compound like "Piperazine, 1-(9-anthracenylmethyl)-", which is basic and will be protonated in acidic buffers, Capillary Zone Electrophoresis (CZE) is a suitable mode.

In CZE, the separation occurs in a narrow-bore capillary filled with a background electrolyte (BGE). nih.gov The composition of the BGE, particularly its pH and concentration, is a critical parameter that influences the resolution of the separation. mdpi.com For basic compounds like piperazine derivatives, acidic buffers are often used to ensure the analytes are fully protonated and migrate towards the cathode. The use of a coated capillary can prevent the adsorption of analytes to the capillary wall. nih.gov Coupling CE with mass spectrometry (CE-MS) provides even greater specificity for identification. researchgate.net

Interactive Table: General Capillary Electrophoresis Method Parameters

| Parameter | Typical Condition | Reference |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | nih.gov |

| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm length) | researchgate.net |

| Background Electrolyte (BGE) | 50-100 mM Phosphate or Formate buffer | nih.gov |

| pH | 2.5 - 5.0 (for cationic separation) | nih.gov |

| Separation Voltage | 15 - 30 kV | nih.govmdpi.com |

| Temperature | 25°C | nih.gov |

| Detection | UV (e.g., 254 nm) or MS | nih.govresearchgate.net |

Electrochemical Methods for Redox Potential Determination and Sensing

Electrochemical methods are valuable for investigating the redox properties of "Piperazine, 1-(9-anthracenylmethyl)-" and for developing electrochemical sensors. The compound contains two electroactive moieties: the piperazine ring and the anthracene core. The piperazine nitrogen atoms can be electrochemically oxidized. mdpi.com Studies on other piperazine derivatives have shown that this oxidation can be facilitated using chemically modified electrodes, such as those tailored with nickel oxide nanoparticles, which lower the required oxidation potential. semanticscholar.orgnih.gov

The anthracene group is also well-known for its electrochemical activity, undergoing reversible or quasi-reversible oxidation to form a radical cation. The combination of these two groups in one molecule suggests a complex electrochemical behavior. Cyclic Voltammetry (CV) is the primary technique used to probe these properties, allowing for the determination of formal redox potentials (E°') and providing insights into the kinetics of electron transfer reactions. mdpi.com This information is crucial for understanding the compound's electronic structure and for designing selective electrochemical sensors. Advanced techniques can use electropolymerized films containing specific recognition elements to achieve highly sensitive and selective detection. mdpi.com

Interactive Table: Application of Electrochemical Methods

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Redox characterization | Redox potentials, electron transfer kinetics, reaction reversibility | mdpi.commdpi.com |

| Differential Pulse Voltammetry (DPV) | Quantitative analysis/Sensing | Enhanced sensitivity for trace-level detection | mdpi.com |

| Electrochemical Impedance Spectroscopy (EIS) | Interfacial analysis | Charge transfer resistance at the electrode-solution interface | mdpi.commdpi.com |

| Amperometry | Sensing applications | Concentration measurement at a fixed potential | semanticscholar.org |

Applications and Functional Exploration of Piperazine, 1 9 Anthracenylmethyl

Development as a Fluorescent Probe and Sensor

The inherent fluorescence of the anthracene (B1667546) group in Piperazine (B1678402), 1-(9-anthracenylmethyl)- makes it a prime candidate for the development of fluorescent probes and sensors. The piperazine unit, with its two nitrogen atoms, can act as a recognition site for various analytes, leading to changes in the fluorescent properties of the anthracene fluorophore upon binding. This mechanism, often involving photoinduced electron transfer (PET), forms the basis for its sensing applications.

Ion Sensing Applications (e.g., Metal Cations, Anions)

The piperazine moiety in anthracene-piperazine conjugates can act as a chelating agent for metal ions. While direct and extensive research on the ion-sensing capabilities of Piperazine, 1-(9-anthracenylmethyl)- is not widely documented, studies on closely related compounds provide significant insights into its potential.

A study on 1,4-bis(9-anthracenylmethyl)piperazine , a compound with two anthracenylmethyl groups attached to the piperazine ring, has demonstrated its functionality as a fluoroionophore. nih.gov This compound exhibits unique photophysical properties in the presence of specific metal cations. The fluorescence intensity of 1,4-bis(9-anthracenylmethyl)piperazine was observed to increase significantly upon complexation with zinc (Zn²⁺) and ammonium (B1175870) (NH₄⁺) ions. nih.gov This enhancement is attributed to the suppression of the PET process from the nitrogen atoms of the piperazine ring to the excited anthracene units upon cation binding.

Table 1: Fluorescence Behavior of 1,4-bis(9-anthracenylmethyl)piperazine with Guest Cations nih.gov

| Guest Cation | Fluorescence Intensity Increase Factor |

|---|---|

| Zn²⁺ | 20 |

| NH₄⁺ | 20 |

pH-Responsive Fluorescent Systems

The nitrogen atoms in the piperazine ring can be protonated and deprotonated in response to changes in pH. This alteration in the electronic properties of the piperazine moiety can modulate the PET process to the anthracene fluorophore, resulting in pH-dependent fluorescence. While specific studies detailing the pH-responsive fluorescent behavior of Piperazine, 1-(9-anthracenylmethyl)- are limited in the reviewed literature, the general principle is well-established for other anthracene and piperazine-based systems. nih.gov For many such compounds, protonation of the amine groups leads to a decrease in their electron-donating ability, which in turn can lead to an enhancement of fluorescence. This "off-on" switching behavior makes them suitable for use as fluorescent pH indicators.

Development of Chemodosimeters and Biolabeling Agents

A significant and well-documented application of Piperazine, 1-(9-anthracenylmethyl)- is its use as a chemodosimeter, particularly for the detection of isocyanates in workplace atmospheres. esschemco.com A chemodosimeter is a sensor that undergoes an irreversible chemical reaction with the analyte, leading to a detectable change in its physical properties, such as fluorescence.

In this application, the secondary amine in the piperazine ring of Piperazine, 1-(9-anthracenylmethyl)- reacts with isocyanate groups to form a stable urea (B33335) derivative. This reaction links the fluorescent anthracene tag to the isocyanate, allowing for highly sensitive detection and quantification using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. This method is effective for monitoring total isocyanate groups, including both monomers and prepolymers, which is crucial for assessing occupational exposure and ensuring workplace safety. nih.gov The use of 1-(9-anthracenylmethyl)piperazine (MAP) as a reagent for this purpose is specified in international standards such as ISO 17735:2009. sis.se

Table 2: Application of Piperazine, 1-(9-anthracenylmethyl)- as a Chemodosimeter for Isocyanates

| Analyte | Method of Detection | Key Finding | Reference |

|---|---|---|---|

| Isocyanates | HPLC with fluorescence detection | Effective derivatizing reagent for quantifying airborne isocyanates. | |

| Total Isocyanate Groups | HPLC with UV and electrochemical detectors | Allows for the measurement of total isocyanate concentration, including monomers and prepolymers. | nih.gov |

Furthermore, Piperazine, 1-(9-anthracenylmethyl)- has been employed as a fluorescent label in biological research. Its inherent fluorescence allows it to be used in fluorescence microscopy to visualize biological molecules and structures. By attaching this fluorescent tag to specific molecules of interest, researchers can track their location and movement within cells, providing insights into cellular dynamics and processes. nih.gov However, specific examples of its application in biolabeling are not extensively detailed in the reviewed literature.

Integration into Materials Science and Optoelectronic Devices

The unique photophysical properties of anthracene derivatives make them attractive components for advanced materials, including those used in optoelectronic devices.

Organic Light-Emitting Diode (OLED) Applications

Anthracene and its derivatives are well-known for their blue emission, a critical component for full-color displays and white lighting in OLED technology. The high fluorescence quantum yield and good charge-transporting properties of some anthracene-based materials make them suitable for use as emitters or hosts in the emissive layer of OLEDs. However, specific research on the integration of Piperazine, 1-(9-anthracenylmethyl)- into OLED devices is not prominently featured in the available scientific literature. The presence of the piperazine group could potentially influence the charge injection and transport properties, as well as the solid-state packing of the material, which are crucial factors for OLED performance.

Polymer Conjugates and Hybrid Material Formulations

The incorporation of fluorescent molecules like Piperazine, 1-(9-anthracenylmethyl)- into polymeric structures can lead to the development of new functional materials. These polymer conjugates can exhibit the fluorescent properties of the appended chromophore while benefiting from the processability and mechanical properties of the polymer backbone.

While there is no specific literature detailing the synthesis and application of polymer conjugates of Piperazine, 1-(9-anthracenylmethyl)-, research on the polymerization of other piperazine derivatives, such as 1,4-bis(methacryloyl)piperazine, demonstrates the feasibility of creating piperazine-containing polymers. researchgate.net In principle, Piperazine, 1-(9-anthracenylmethyl)- could be functionalized with a polymerizable group and then incorporated into a polymer chain. Such fluorescent polymers could find applications in areas like sensory materials, bio-imaging, and optoelectronics. The development of hybrid materials, where the molecule is dispersed within an inorganic or organic matrix, could also be a viable strategy to harness its fluorescent properties in a solid-state form.

Application in Fluorescent Coatings and Films

The intrinsic fluorescence of the anthracene group within Piperazine, 1-(9-anthracenylmethyl)- makes it and its derivatives candidates for the development of fluorescent materials. mdpi.com While direct and extensive research on this specific compound for coatings and films is not widely documented, its role as a fluorescent derivatizing agent suggests its potential utility in creating surfaces with sensory capabilities. esschemco.com For instance, it is used as a reagent for the detection of isocyanates, where its fluorescent properties are key to its function. esschemco.com

The photophysical properties of related structures, such as 1,4-bis(9-anthracenylmethyl)piperazine, have been studied, revealing unique behaviors in the presence of certain cations. nih.gov In one study, the complexation of this related molecule with zinc (Zn²⁺) and ammonium (NH₄⁺) ions led to a 20-fold increase in fluorescence intensity. nih.gov This cation-responsive fluorescence enhancement highlights the potential for incorporating such molecules into films and coatings designed as chemical sensors. The anthracene component acts as the fluorophore, while the piperazine ring can serve as a binding site or a structural linker. mdpi.comnih.gov The development of such materials could be valuable for applications in environmental monitoring and analytical chemistry.

Biological and Biomedical Research Applications

The dual nature of Piperazine, 1-(9-anthracenylmethyl)-, combining a fluorescent tag (anthracene) with a recognized pharmacophore (piperazine), has spurred its investigation in various biological and biomedical contexts.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs. nih.govresearchgate.net This six-membered heterocycle is valued for its ability to influence a molecule's physicochemical properties, such as solubility and basicity, which in turn can modulate pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov Piperazine is a common structural element in drugs targeting various conditions, including cancer. researchgate.netmdpi.com

Table 1: The Role of the Piperazine Scaffold in Drug Discovery

| Feature of Piperazine Scaffold | Significance in Medicinal Chemistry | Reference |

| Privileged Structure | Frequently found in FDA-approved drugs and considered a key building block. | nih.govresearchgate.net |

| Physicochemical Modulation | Can improve properties like aqueous solubility and oral bioavailability. | nih.gov |

| Versatile Synthesis | The two nitrogen atoms allow for straightforward chemical modifications. | nih.govnih.gov |

| Biological Activity | The core is present in drugs with a wide range of activities, including anticancer. | mdpi.comresearchgate.net |

The strong fluorescence of the anthracene group is a key feature for the use of Piperazine, 1-(9-anthracenylmethyl)- and its derivatives as probes in fluorescence microscopy. nih.gov These molecules can be used to label and visualize cellular structures and processes.

Research on related piperazine-linked fluorescent compounds has demonstrated their utility in live-cell imaging. For example, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been shown to possess good membrane permeability, allowing them to enter cells and disperse throughout the cytoplasm. researchgate.net In studies using fibroblast and breast cancer cell lines, these probes were effective for cellular imaging. researchgate.net Similarly, other novel anthracene derivatives have been synthesized and shown to be promising agents for cellular imaging, capable of staining the entire cellular compartment and in some cases offering higher magnification of cellular structures compared to common dyes like Hoechst 33258. rsc.org

The general principle involves the probe crossing the cell membrane and accumulating in specific regions, with its location being revealed by its fluorescence under a microscope. nih.govrsc.org While some probes distribute generally within the cytoplasm, others may show specific localization in organelles like the nucleus or lysosomes, providing valuable information for cell biology. researchgate.netnih.gov

Table 2: Examples of Piperazine/Anthracene Derivatives in Cell Imaging

| Compound Type | Cell Line(s) | Key Findings | Reference |

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 3T3 (fibroblast), 4T1 (breast cancer) | Good membrane permeability; dispersed in the whole cell cytoplasm. | researchgate.net |

| Novel anthracene derivatives with styryl and triphenylamine (B166846) groups | Human Dermal Fibroblast (HDFa) | Stained the whole cellular compartment, showing potential for high-magnification imaging. | rsc.org |

| 9-Aryl-substituted berberine (B55584) derivatives (related DNA-targeting probes) | NIH 3T3 (mouse fibroblast) | Generated distinct staining patterns, enabling identification of nuclear substructures (heterochromatin or nucleoli). | nih.gov |

Understanding how a compound interacts with essential biological macromolecules like DNA and proteins is crucial for developing new therapeutic and diagnostic agents. The unique structure of Piperazine, 1-(9-anthracenylmethyl)- derivatives allows for such interactions to be studied, often using their intrinsic fluorescence.

Interaction with DNA: The interaction between DNA and derivatives containing the anthracenylmethylpiperazine core has been investigated. In one study, novel N-solanesylpiperazine triamines, which include this core structure, were synthesized and their interaction with DNA was explored using fluorescence spectroscopy. nih.gov It was observed that the fluorescence of the compound was quenched by the presence of DNA. nih.gov The researchers speculated that the derivative, featuring a long chain and two tertiary nitrogens, likely interacts with DNA through static attraction or is partially embedded into the DNA structure, in contrast to other compounds that typically insert themselves between the base pairs (intercalation). nih.gov The interaction of metal complexes containing phenanthroline (structurally related to anthracene) with DNA is also an area of extensive study, with binding modes that include intercalation and groove binding. mdpi.com

Interaction with Proteins: The binding of piperazine-anthracene derivatives to proteins has also been a subject of research. A study on a novel BODIPY-anthracene dyad featuring piperazine substituents (BDP-2) investigated its interaction with bovine serum albumin (BSA), a model protein widely used in binding studies. nih.govnih.gov The binding was monitored by changes in fluorescence. nih.gov The study determined the binding constant (Kb) to be 9.6 × 10⁴ M⁻¹, which indicates a strong interaction. nih.gov This binding affinity was noted to be higher than that of other comparable fluorescent molecules, suggesting that the piperazine-substituted anthracene structure binds effectively to BSA. nih.gov Such interactions are important as they can influence the transport and delivery of drugs in the body and are foundational for developing biosensors. nih.gov

Table 3: Summary of Macromolecular Interaction Studies

| Macromolecule | Derivative Studied | Method of Investigation | Key Findings | Reference |

| DNA | N-solanesylpiperazine triamine (contains anthracenylmethylpiperazine core) | Fluorescence Spectroscopy | Fluorescence of the compound was quenched by DNA; interaction proposed to be static attraction or partial embedding. | nih.gov |

| Protein (Bovine Serum Albumin) | Piperazine-substituted Anthracene-BODIPY dyad (BDP-2) | Fluorescence Spectroscopy | Strong binding observed with a binding constant (Kb) of 9.6 × 10⁴ M⁻¹. | nih.govnih.gov |

Current Challenges and Future Research Directions

Addressing Synthetic Challenges for Analog Development

The synthesis of Piperazine (B1678402), 1-(9-anthracenylmethyl)- analogs, while conceptually straightforward, presents several practical challenges that researchers are actively working to overcome. The primary route to the parent compound involves the nucleophilic substitution of 9-(chloromethyl)anthracene (B151802) with piperazine. However, the development of a diverse library of analogs requires more sophisticated synthetic strategies.

Steric hindrance is another critical factor, particularly when introducing bulky substituents to either the piperazine ring or the anthracene (B1667546) core. The anthracenyl group itself is sterically demanding, which can impede the approach of reactants and lower reaction efficiency. Overcoming this may require the use of more reactive reagents, harsher reaction conditions, or advanced catalytic systems that can operate effectively in sterically congested environments. researchgate.net

Future research in this area will likely focus on the development of novel protecting group strategies to achieve selective N-functionalization of the piperazine moiety. Moreover, the exploration of advanced catalytic methods, such as photoredox catalysis, for the direct and regioselective C-H functionalization of the piperazine ring will be crucial for expanding the accessible chemical space of these analogs. nih.govnih.gov

Strategies for Enhancing Fluorescent Quantum Yield and Photostability

The efficacy of Piperazine, 1-(9-anthracenylmethyl)- as a fluorescent probe is intrinsically linked to its fluorescent quantum yield (the efficiency of converting absorbed light into emitted light) and its photostability (resistance to photochemical degradation). While the anthracene core provides inherent fluorescence, significant improvements are necessary for demanding applications like single-molecule imaging and long-term cellular tracking.

One promising strategy to enhance quantum yield is the inhibition of non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT). In many fluorophores, rotation around single bonds in the excited state can lead to a non-emissive TICT state, quenching fluorescence. By introducing structural rigidity or specific electron-withdrawing groups to the piperazine or anthracene moieties, it is possible to suppress these conformational changes and promote radiative decay, thereby increasing the quantum yield.

Photostability is another critical parameter, as photobleaching limits the observation time in fluorescence microscopy. The anthracene core is susceptible to photooxidation, leading to a loss of fluorescence. Encapsulation of the fluorophore within supramolecular structures, such as cyclodextrins or calixarenes, can provide a protective microenvironment, shielding the anthracene from reactive oxygen species and enhancing its photostability. Furthermore, the introduction of radical-scavenging moieties or substituents that can dissipate excited-state energy through alternative, non-destructive pathways can also improve photostability. mdpi.com

Future efforts will likely involve the systematic investigation of structure-property relationships to understand how different substituents on the anthracene and piperazine rings influence quantum yield and photostability. This knowledge will enable the rational design of new analogs with optimized photophysical properties.

Expanding the Scope of Sensing and Biomedical Applications

The inherent fluorescence of the anthracene unit, coupled with the metal-coordinating ability of the piperazine moiety, makes Piperazine, 1-(9-anthracenylmethyl)- an excellent platform for the development of chemosensors for metal ions. A close analog, 1,4-bis(9-anthracenylmethyl)piperazine , has demonstrated a significant fluorescence enhancement upon complexation with zinc (Zn²⁺) and ammonium (B1175870) (NH₄⁺) ions, showcasing the potential of this scaffold in ion sensing. nih.gov This "turn-on" fluorescence response is often attributed to the inhibition of photoinduced electron transfer (PET) from the piperazine nitrogen to the excited anthracene. In the free state, this PET process quenches the fluorescence of anthracene. Upon binding of a metal ion to the piperazine, the lone pair electrons are engaged in coordination, suppressing the PET process and restoring the intense fluorescence of the anthracene. nih.gov

The versatility of the piperazine ring allows for the introduction of various functional groups to tune the sensor's selectivity towards different metal ions. By modifying the substituents on the piperazine nitrogen, it is possible to alter the size and coordination geometry of the binding pocket, enabling the design of sensors for a wide range of metal ions, including those with significant biological or environmental relevance like copper (Cu²⁺), mercury (Hg²⁺), and lead (Pb²⁺). nih.govrsc.org

Beyond metal ion detection, the development of novel analogs opens up possibilities in biomedical imaging. For instance, by conjugating Piperazine, 1-(9-anthracenylmethyl)- to biomolecules such as peptides or antibodies, targeted fluorescent probes for specific cellular structures or disease markers can be created. The piperazine moiety can also be functionalized to enhance cell permeability and target specific organelles. nih.gov The development of probes that exhibit a "turn-on" fluorescence response upon interaction with a biological target is a particularly attractive strategy for achieving high-contrast imaging in complex biological environments. dntb.gov.ua

Future research will likely focus on creating a diverse library of Piperazine, 1-(9-anthracenylmethyl)- based chemosensors with high selectivity and sensitivity for a broader range of analytes. In the biomedical realm, the focus will be on developing biocompatible and target-specific probes for in vivo imaging and diagnostics.

| Application Area | Target Analyte/Process | Potential Mechanism |

| Environmental Sensing | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) | Chelation-enhanced fluorescence (CHEF) |

| Biological Sensing | Biologically relevant cations (e.g., Zn²⁺, Cu²⁺) | Inhibition of Photoinduced Electron Transfer (PET) |

| Biomedical Imaging | Specific proteins or cellular structures | Covalent labeling or non-covalent binding leading to fluorescence modulation |

| Theranostics | Cancer cells | Targeted delivery and fluorescence reporting of drug release or activity |

Design and Synthesis of Novel Analogs with Tunable Properties

The rational design and synthesis of novel analogs of Piperazine, 1-(9-anthracenylmethyl)- with tunable properties is a key area of future research. By systematically modifying the molecular structure, it is possible to fine-tune the photophysical and chemical properties of these compounds to suit specific applications.

One approach to tuning the fluorescence properties is to introduce electron-donating or electron-withdrawing groups onto the anthracene ring. This can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission wavelengths. For example, extending the π-conjugation of the anthracene core can lead to red-shifted emission, which is often desirable for biological imaging to minimize background fluorescence and enhance tissue penetration.

The piperazine moiety offers another avenue for tuning the properties of these compounds. Functionalization of the second nitrogen atom of the piperazine ring can be used to introduce a wide variety of functionalities, such as other chromophores, reactive groups for bioconjugation, or moieties that enhance water solubility. For instance, the synthesis of piperazine-coumarin hybrids has been shown to produce fluorescent probes with enhanced brightness and solubility for biological applications. nih.gov

The design of "smart" probes that respond to specific environmental stimuli, such as pH, polarity, or the presence of a particular analyte, is another exciting direction. This can be achieved by incorporating responsive elements into the molecular structure that modulate the fluorescence output.

Future work will involve the development of modular synthetic strategies that allow for the easy introduction of a wide range of functional groups onto both the anthracene and piperazine components of the scaffold. This will facilitate the creation of large libraries of analogs for high-throughput screening and the rapid identification of compounds with desired properties.

Predictive Modeling for Rational Design of Future Derivatives

The traditional approach to developing new fluorescent probes often involves a time-consuming and resource-intensive process of trial-and-error synthesis and characterization. Predictive modeling, particularly using computational chemistry methods like Density Functional Theory (DFT), offers a powerful tool for the rational design of future derivatives of Piperazine, 1-(9-anthracenylmethyl)- . rsc.orgresearchgate.net

DFT calculations can be used to predict a wide range of molecular properties, including the electronic structure, absorption and emission spectra, and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov This information can provide valuable insights into the structure-property relationships of these compounds and guide the design of new analogs with desired photophysical characteristics. For example, by calculating the effect of different substituents on the HOMO-LUMO energy gap, it is possible to predict how these substituents will affect the color of the emitted light.

Computational methods can also be used to model the interaction of these compounds with their target analytes, such as metal ions. By simulating the binding of different metal ions to the piperazine moiety, it is possible to predict the selectivity of a particular sensor and to design new sensors with enhanced selectivity for a specific ion. Molecular docking studies can be employed to predict the binding of these probes to biological macromolecules, aiding in the design of targeted biomedical imaging agents. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their observed activity, such as their fluorescence quantum yield or their binding affinity for a particular target. These models can then be used to predict the activity of new, unsynthesized compounds, further streamlining the design process.

The integration of predictive modeling into the research workflow will be essential for accelerating the discovery and development of the next generation of Piperazine, 1-(9-anthracenylmethyl)- derivatives. By providing a theoretical framework for understanding their properties and predicting their behavior, these computational tools will enable a more targeted and efficient approach to the design of novel fluorescent probes and sensors.

| Computational Method | Predicted Property / Application | Relevance to Analog Design |

| Density Functional Theory (DFT) | Electronic structure, absorption/emission spectra, HOMO/LUMO energies | Predicts photophysical properties and guides the selection of substituents for color tuning. |

| Time-Dependent DFT (TD-DFT) | Excited state properties, fluorescence lifetimes | Provides a deeper understanding of the fluorescence mechanism and helps in designing more efficient emitters. |

| Molecular Docking | Binding modes and affinities with biological targets | Guides the design of probes for specific biomedical applications, such as targeted imaging. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with activity | Predicts the properties of new analogs, accelerating the discovery of compounds with desired characteristics. |

Q & A

Q. Advanced Research Focus

Retrosynthesis Analysis